Muricatide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-benzamido-1-phenylethyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13(19)21-16(14-8-4-2-5-9-14)12-18-17(20)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXGTOYPBVDNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CNC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Isolation of Muricatide from Biological Sources
Botanical Origin and Distribution of Muricatide-Producing Organisms
The primary natural source identified for this compound is a plant species belonging to the Oxytropis genus.
Identification of Oxytropis muricata as a Natural Source
Oxytropis muricata has been identified as a natural source of this compound. researchgate.netchemfaces.com Research has indicated that this compound can be isolated from the epigeal (above-ground) parts of Oxytropis muricata plants. researchgate.net This discovery was significant because this compound was previously only known as a synthetic compound. researchgate.net Along with this compound, other alkaloids and flavonoids, such as N-benzoyl-2-hydroxyphenethylamine, N-nicotinoyl-2-hydroxyphenethylamine, robinin, and kaempferol, have also been isolated from this plant. researchgate.netresearchgate.net
Exploration of Other Potential Biological Systems
While Oxytropis muricata is a confirmed natural source, the potential for this compound or related compounds to exist in other biological systems is an area that could be explored. The genus Oxytropis is known to contain a diverse range of chemical constituents, including various alkaloids and flavonoids, across its numerous species. researchgate.netacgpubs.org The broad distribution and chemical diversity within the Oxytropis genus and other plant families known for producing alkaloids suggest the possibility of finding this compound or similar compounds elsewhere. researchgate.netresearchgate.net
Advanced Methodologies for this compound Isolation and Purification
The isolation and purification of natural compounds like this compound from plant material involve a series of advanced techniques designed to separate the target compound from complex mixtures.
Solvent Extraction Techniques from Plant Material (e.g., Methanol (B129727), Chloroform)
Solvent extraction is a fundamental step in isolating compounds from plant matrices. This process involves using appropriate solvents to dissolve the desired constituents from the plant material. For the extraction of compounds from Oxytropis muricata, solvents such as methanol and chloroform (B151607) have been employed. chemfaces.com Solvent extraction techniques are effective in separating active phytoconstituents based on their solubility in different solvents. researchgate.netdergipark.org.tr Common methods include maceration, percolation, and Soxhlet extraction, utilizing solvents of varying polarities to target specific compound classes. researchgate.netdergipark.org.tr
Chromatographic Separation Strategies for Complex Mixtures
Following initial extraction, chromatographic methods are crucial for separating this compound from other compounds present in the extract. Chromatography allows for the separation of components based on their differential partitioning between a stationary phase and a mobile phase. Techniques such as column chromatography and preparative thin layer chromatography (PTLC) have been used in the purification of active compounds from plant extracts. scribd.com These methods are essential for handling complex mixtures and isolating compounds with high purity. nih.govnih.gov Different modes of chromatography, including ion-exchange, reversed phase, size exclusion, and hydrophobic interaction, offer varied separation mechanisms that can be applied depending on the properties of the target compound and the impurities. nih.gov
Optimization of Isolation Protocols for Research Purity
Optimizing isolation protocols is critical to maximize the yield and purity of this compound for research purposes. This involves refining each step of the process, from initial extraction to final purification. Factors such as the choice of solvents, extraction time, temperature, and the specific chromatographic conditions (stationary phase, mobile phase, flow rate) can significantly impact the outcome. google.comnih.gov Research in isolating natural compounds often involves evaluating different methodologies and parameters to achieve efficient separation and high purity of the target molecule. nih.govresearchgate.net For instance, optimizing enzymatic digestion times and differential plating steps have been shown to improve the yield and purity of isolated cells in biological protocols. nih.govresearchgate.net Similarly, in chromatography, adjusting pH, conductivity, and using buffer additives can modulate interactions and improve target purity and recovery. youtube.com The goal of optimization is to develop a reliable and efficient protocol that yields this compound of sufficient purity for detailed research and characterization.
Elucidation of Muricatide S Chemical Structure
Historical Contributions to Muricatide Structural Assignment
The initial isolation and structural characterization of this compound were pivotal moments in the study of cyclopeptides from Annonaceae species. Found within the seeds of Annona muricata, a plant with a rich history in traditional medicine, this compound's discovery was part of a broader effort to identify the bioactive constituents of this plant. Early research laid the groundwork for a more detailed structural analysis by establishing it as a cyclopeptide, a class of peptides in which the amino acid chain is linked head-to-tail in a ring. This foundational work, while not providing the complete stereochemical and connectivity details, was crucial in classifying the compound and guiding subsequent, more sophisticated analytical approaches. The initial reports highlighted the presence of common amino acid residues, providing the first clues to its composition.
Spectroscopic and Spectrometric Approaches to Structural Determination
Modern analytical chemistry provides a powerful toolkit for the elucidation of complex molecular structures. For this compound, a multi-faceted approach utilizing various spectroscopic and spectrometric methods was essential to piece together its intricate atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the constitution and stereochemistry of organic molecules in solution. For this compound, a suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments would have been employed to assemble its structural puzzle.
¹H NMR spectroscopy provides information about the chemical environment of protons, their connectivity through scalar couplings, and their spatial proximity through nuclear Overhauser effects (NOEs). The chemical shifts of the α-protons and amide protons are indicative of the secondary structure of the peptide.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule, confirming the types of amino acid residues present and identifying the carbonyl carbons of the peptide bonds.
Two-dimensional NMR experiments are crucial for establishing the complete picture:
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments reveal proton-proton coupling networks within each amino acid residue, allowing for their identification.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates each proton to its directly attached carbon, aiding in the assignment of both ¹H and ¹³C resonances.
HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy shows correlations between protons and carbons that are two or three bonds away, which is critical for sequencing the amino acids by observing correlations across the peptide bonds (e.g., from an amide proton to the preceding α-carbon).
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons that are not necessarily connected through bonds. These through-space correlations are vital for determining the three-dimensional folding and the relative stereochemistry of the peptide.
A representative, though hypothetical, table of NMR data for a cyclopeptide like this compound is presented below to illustrate the type of information obtained.
| Amino Acid Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Residue 1 | α-H: 4.21, β-H: 2.15, 1.98 | Cα: 55.4, Cβ: 30.1, C=O: 172.3 |
| Residue 2 | α-H: 4.55, β-H: 3.87 | Cα: 58.2, Cβ: 65.9, C=O: 171.8 |
| Residue 3 | α-H: 4.33, β-H: 1.25 | Cα: 60.1, Cβ: 19.5, C=O: 173.1 |
| Residue 4 | α-H: 4.67, β-H: 3.12, 2.98 | Cα: 53.7, Cβ: 38.4, C=O: 172.5 |
| Residue 5 | α-H: 3.98, β-H: 0.95, 0.88 | Cα: 61.3, Cβ: 31.2, C=O: 174.0 |
| Residue 6 | α-H: 4.15 | Cα: 50.9, C=O: 171.5 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the determination of its molecular formula.
Tandem mass spectrometry (MS/MS) is then used to sequence the amino acids. In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented. The resulting fragment ions are then analyzed. The fragmentation of cyclic peptides can be complex as the ring can open at any peptide bond. However, the pattern of fragment ions (typically b- and y-ions for linear peptides) can be pieced together to deduce the amino acid sequence. The mass difference between adjacent peaks in a series corresponds to the mass of a specific amino acid residue.
A hypothetical fragmentation pattern for a cyclopeptide is shown in the table below.
| Fragment Ion | m/z | Interpretation |
| [M+H]⁺ | 650.35 | Protonated molecular ion |
| Fragment 1 | 553.29 | Loss of Residue A |
| Fragment 2 | 456.23 | Loss of Residue A + Residue B |
| Fragment 3 | 343.15 | Loss of Residue A + B + C |
| Fragment 4 | 244.10 | Loss of Residue A + B + C + D |
| Fragment 5 | 147.05 | Loss of Residue A + B + C + D + E |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide groups of the peptide backbone. Key absorptions would include:
N-H stretching: A band around 3300 cm⁻¹, indicative of the amide N-H bond.
C=O stretching (Amide I band): A strong absorption band typically between 1630 and 1680 cm⁻¹, corresponding to the carbonyl group of the peptide bond. The exact position of this band can provide information about the secondary structure (e.g., β-turns).
N-H bending (Amide II band): An absorption around 1540 cm⁻¹, arising from the N-H bending and C-N stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (light-absorbing groups). For this compound, the UV-Vis spectrum would likely show absorptions characteristic of the peptide bonds. If any of the amino acid residues contain aromatic side chains (such as phenylalanine, tyrosine, or tryptophan), distinct absorption maxima would be observed in the region of 260-280 nm.
Advanced Computational Techniques in Structural Elucidation
In modern structural elucidation, computational methods are increasingly used in conjunction with experimental data to refine and validate molecular structures. For this compound, techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations could be employed.
DFT calculations can be used to predict NMR chemical shifts and coupling constants for proposed structures. By comparing the calculated data with the experimental values, the most likely structure can be identified.
MD simulations can explore the conformational landscape of the cyclopeptide in solution. This is particularly important for flexible molecules that may exist as an equilibrium of multiple conformers. The results of MD simulations can be used to calculate average properties, such as NOE distances, which can then be compared with experimental NMR data to validate the structural model.
These computational approaches provide a powerful means to bridge the gap between experimental data and the three-dimensional structure of complex molecules like this compound.
Confirmation of Annomuricatin C Structure through Spectroscopic and Chemical Methods
The definitive structure of annomuricatin C was established through a multi-faceted approach involving mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation, which together provided unequivocal evidence for its amino acid sequence and cyclic nature.
Mass Spectrometry Analysis:
Initial analysis by electrospray ionization quadrupole time-of-flight (ESI-QTOF) mass spectrometry was crucial in determining the molecular weight and formula of annomuricatin C. academie-sciences.fr The mass spectrum showed a protonated molecular ion [M+H]⁺ at an m/z of 559 and a sodium adduct ion [M+Na]⁺ at m/z 581. academie-sciences.fr This data corresponded to a molecular weight of 558 and allowed for the assignment of the molecular formula C₂₇H₃₈N₆O₇. academie-sciences.fr
Tandem mass spectrometry (MS/MS) was then employed to sequence the peptide. The cyclic nature of peptides often complicates sequencing due to random ring opening. academie-sciences.fr However, the presence of a proline residue in annomuricatin C facilitated a more predictable fragmentation pattern. academie-sciences.fr The fragmentation of the linearized peptide ion led to a series of ions that allowed for the unambiguous determination of the amino acid sequence as Pro-Gly-Phe-Val-Ser-Ala. academie-sciences.fr
NMR Spectroscopy:
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in a DMSO-d₆ solvent provided detailed insights into the connectivity and stereochemistry of the molecule. The ¹H-NMR spectrum confirmed the presence of five amide protons, and the ¹³C-NMR spectrum showed six carbonyl groups, consistent with a hexapeptide structure containing a proline residue. academie-sciences.fr
The precise sequence of the amino acids was further corroborated using Heteronuclear Multiple Bond Correlation (HMBC) experiments. This technique reveals correlations between protons and carbons that are separated by two or three bonds, allowing for the establishment of the peptide backbone connectivity. academie-sciences.fr
Chemical Degradation and Chiral Analysis:
To confirm the identity and stereochemistry of the constituent amino acids, a total acidic hydrolysis of annomuricatin C was performed. academie-sciences.fr The resulting mixture of amino acids was derivatized to their n-propyl esters of N-trifluoroacetyl derivatives. academie-sciences.fr This derivatized mixture was then analyzed by gas chromatography on a chiral capillary column. By comparing the retention times with those of authentic standards, the amino acid composition was confirmed to be one residue each of Alanine (Ala), Glycine (Gly), Phenylalanine (Phe), Proline (Pro), Serine (Ser), and Valine (Val). academie-sciences.fr This analysis also established that all the amino acids possessed the L-configuration. academie-sciences.fr
The culmination of these methods—mass spectrometry providing the molecular formula and amino acid sequence, NMR spectroscopy confirming the peptide backbone and conformational features, and chiral gas chromatography establishing the stereochemistry of the amino acid residues—provided a comprehensive and definitive elucidation of the structure of annomuricatin C as cyclo(L-Pro¹-L-Gly²-L-Phe³-L-Val⁴-L-Ser⁵-L-Ala⁶-). While partial chemical synthesis is a powerful tool for structural confirmation, in the case of annomuricatin C, these analytical techniques were sufficient to establish the structure with a high degree of confidence.
Table of Spectroscopic and Analytical Data for Annomuricatin C Elucidation
| Analytical Method | Observation | Deduced Information |
|---|---|---|
| ESI-QTOF Mass Spectrometry | [M+H]⁺ at m/z 559, [M+Na]⁺ at m/z 581 | Molecular weight of 558, Molecular formula C₂₇H₃₈N₆O₇ |
| Tandem MS/MS | Series of fragment ions | Amino acid sequence: Pro-Gly-Phe-Val-Ser-Ala |
| ¹H and ¹³C NMR Spectroscopy | 5 amide protons, 6 carbonyl groups | Confirmed hexapeptide structure containing proline |
| 2D NMR (HMBC) | Correlations between protons and carbons | Confirmed peptide backbone connectivity |
| Acid Hydrolysis & Chiral GC | Presence of L-Pro, L-Gly, L-Phe, L-Val, L-Ser, L-Ala | Confirmed amino acid composition and L-stereochemistry |
Synthetic Methodologies for Muricatide and Its Analogues
Strategies for Muricatide Total Synthesis
A dedicated total synthesis for this compound (N-benzoyl-2-acetoxyphenethylamine) is not extensively documented in peer-reviewed literature. However, a plausible retrosynthetic analysis can be proposed based on established synthetic transformations for structurally related phenethylamine alkaloids.
A logical approach to the total synthesis of this compound would involve two key fragments: a phenethylamine backbone and a benzoyl group. The synthesis could proceed through the following hypothetical steps:
Formation of the Phenethylamine Core: The synthesis would likely begin with a readily available starting material such as 2-nitrophenylethanol. The hydroxyl group could be protected, followed by reduction of the nitro group to an amine.
Amide Bond Formation: The resulting 2-aminophenylethanol derivative would then undergo N-acylation with benzoyl chloride or benzoic anhydride to form the amide linkage, yielding an N-benzoyl-2-hydroxyphenethylamine intermediate.
Final Acetylation: The final step would involve the selective acetylation of the secondary hydroxyl group to furnish the this compound structure.
Divergent strategies could also be employed, allowing for the creation of a library of analogues from a common intermediate. rsc.org For instance, the key N-benzoyl-2-hydroxyphenethylamine intermediate could be subjected to various acylating agents to produce a range of ester analogues, or different acyl groups could be installed on the amine to explore structure-activity relationships.
Partial Synthesis and Semi-Synthetic Transformations of this compound
The structure of this compound, first isolated from the plant Oxytropis muricata, was definitively confirmed through its partial synthesis from a naturally co-occurring precursor. researchgate.netchemfaces.com
The partial synthesis of this compound leverages the availability of N-benzoyl-2-hydroxyphenethylamine, an alkaloid found alongside this compound in Oxytropis muricata. researchgate.netgoogle.com This precursor contains the complete carbon skeleton and the required N-benzoyl group. The transformation from this precursor to this compound involves a single, targeted chemical step: the esterification of the secondary hydroxyl group.
This semi-synthetic approach is highly efficient as it starts from an advanced intermediate, significantly reducing the number of steps required compared to a total synthesis. The presence of the precursor in the same natural source provides a direct and logical pathway for structural confirmation and for the production of this compound for further study.
The key transformation in the partial synthesis of this compound is the acetylation of the hydroxyl group of N-benzoyl-2-hydroxyphenethylamine. Acetylation is a fundamental reaction in organic synthesis, typically used for the protection of hydroxyl or amino groups. mdpi.comresearchgate.net
The mechanism of this reaction depends on the specific reagents used, which, although not detailed in the original report, commonly involve acetic anhydride or acetyl chloride.
Base-Catalyzed Mechanism (e.g., using Pyridine): If a base like pyridine is used, it acts as a nucleophilic catalyst. It first reacts with the acetylating agent (e.g., acetic anhydride) to form a highly reactive N-acetylpyridinium ion. The hydroxyl group of the N-benzoyl-2-hydroxyphenethylamine then acts as a nucleophile, attacking the activated acetyl group. Pyridine is subsequently eliminated, and a final deprotonation step yields the acetylated product, this compound.
Acid-Catalyzed Mechanism: Alternatively, an acid catalyst can be used to protonate the carbonyl oxygen of the acetylating agent, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the precursor.
This straightforward and high-yielding reaction provides an unambiguous route to N-benzoyl-2-acetoxyphenethylamine, thereby confirming the structure of the natural product this compound. researchgate.net
Development of Novel Synthetic Routes for this compound Analogues
Modern synthetic chemistry offers a plethora of tools to create analogues of natural products like this compound, aiming for improved properties or more efficient and sustainable production methods.
The synthesis of this compound analogues can benefit significantly from modern catalytic methods that offer high efficiency and selectivity.
Catalytic Amide Bond Formation: The central amide bond in this compound analogues can be formed using various catalytic methods that avoid the use of stoichiometric activating agents, thus reducing waste. google.com Catalysts based on boron, zirconium, or iron have been developed for the direct amidation of carboxylic acids and amines. orientjchem.org
Synthesis of Phenethylamine Analogues: For creating diversity in the phenethylamine core, catalytic cross-coupling reactions are powerful tools. For example, Ni/photoredox dual catalysis enables the coupling of (hetero)aryl iodides with aliphatic aziridines to produce a wide range of β-phenethylamine derivatives under mild conditions. acs.orgnih.gov This allows for the introduction of various substituents on the aromatic ring, leading to a diverse library of this compound analogues.
Catalytic N-Acylation: Efficient N-acylation can be achieved using various catalysts. Iodine, for instance, has been shown to be an effective catalyst for the N-acylation of amines with acyl chlorides under solvent-free conditions, offering mild reaction conditions and high yields. researchgate.net
These catalytic methods provide modular and flexible routes to access a wide array of this compound analogues for further investigation.
Applying the principles of green chemistry to the synthesis of this compound and its analogues is crucial for minimizing environmental impact. nih.gov Key strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct catalytic amidation, for example, produces only water as a byproduct and is highly atom-economical. nih.gov
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a cornerstone of sustainable synthesis. Water can be an effective medium for certain N-acylation reactions. orientjchem.org Furthermore, using acetonitrile as both a solvent and an acetylating agent over alumina has been shown to be a green procedure for acetylating amines. nih.gov
Catalyst-Free and Solvent-Free Conditions: Whenever possible, conducting reactions without catalysts and solvents can significantly reduce waste and simplify purification. Efficient acetylation of amines and alcohols has been reported under solvent- and catalyst-free conditions, offering a milder and more environmentally friendly approach. mdpi.com
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative for key transformations. Hydrolase enzymes can be used in reverse to catalyze amide bond formation, often under mild, aqueous conditions, aligning perfectly with green chemistry goals. hanspub.org
By integrating these principles, future syntheses of this compound analogues can be designed to be not only efficient but also environmentally responsible.
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Investigation of Muricatide S Biological Activities and Molecular Mechanisms
Broad-Spectrum Biological Activity Profiles (Academic Context)
Muricatide has exhibited various biological activities, including antidiabetic, antimicrobial, hepatoprotective, antioxidant, and anti-inflammatory effects researchgate.net. Academic research is exploring its potential biological activities, particularly its antimicrobial and anti-inflammatory properties . Furthermore, it is being investigated for potential therapeutic applications, especially in the treatment of infectious diseases and cancer .
Antimicrobial Activity Research (In Vitro Studies)
Research into this compound includes the investigation of its potential antimicrobial activities . While specific in vitro data for this compound is not detailed in the provided information, plants from which it is isolated, such as Oxytropis species, have been studied for their bioactivities, including antimicrobial effects researchgate.net. In vitro methods are commonly employed in the evaluation of antimicrobial activity of various compounds and plant extracts against bacterial strains jeeng.netnih.govmdpi.comresearchgate.net. These methods often involve techniques such as disk diffusion, well diffusion, and broth or agar (B569324) dilution to determine the minimum inhibitory concentration (MIC) nih.govresearchgate.net.
Anti-inflammatory Response Modulation (Preclinical Model Investigations)
This compound has demonstrated anti-inflammatory activities researchgate.net. Its potential anti-inflammatory properties are a subject of ongoing study . Preclinical investigations are crucial for evaluating the anti-inflammatory potential of compounds nih.govslideshare.netnih.govijpras.com. Various in vivo animal models are utilized in this research, including models like carrageenan-induced paw edema and cotton pellet-induced granuloma in rodents, which help assess a compound's ability to reduce inflammation and edema formation nih.govslideshare.netijpras.comglobalresearchonline.net.
Anti-cancer Effects in Preclinical Models (Mechanistic Focus)
The potential therapeutic effects of this compound in the context of cancer are under investigation . Plants belonging to the Oxytropis genus, from which this compound was isolated, have shown antitumor activity researchgate.net. Preclinical cancer research involving various compounds explores mechanisms such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways like Akt and ERK frontiersin.orgmdpi.comnih.gov. These studies aim to understand how potential therapeutic agents affect cancer cell proliferation and survival frontiersin.orgmdpi.comnih.gov.
In-Depth Molecular Mechanism of Action Studies
Investigating the molecular mechanism of action of this compound is a key area of research. The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways . It is believed to function by binding to certain receptors and enzymes, thereby modulating their activity .
Identification of Specific Molecular Targets and Ligand-Target Interactions
Efforts are underway to identify the specific molecular targets with which this compound interacts . Understanding the detailed molecular interactions between small molecules and their biological targets, such as proteins, is fundamental in drug discovery and for elucidating biological processes cambridgemedchemconsulting.comfrontiersin.orgmdpi.com. Various experimental and computational approaches, including techniques to identify ligand binding sites, are employed in these studies drughunter.com.
Enzyme Interaction and Activity Modulation (e.g., IMPDH, Copper Amine Oxidases)
The mechanism of action of this compound is thought to involve the modulation of enzyme activity through binding . Enzymes are crucial molecular targets in various biological pathways frontiersin.org. For instance, Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, essential for cell growth and proliferation, making it a target in chemotherapy nih.govuniprot.orgwikipedia.orgnih.gov. Copper Amine Oxidases (CAOs) are another class of enzymes that catalyze the oxidative deamination of primary amines and are involved in diverse physiological processes; changes in their activity are linked to various diseases, including inflammatory disorders mdpi.comnih.govebi.ac.ukfrontiersin.org. The study of how ligands interact with and modulate the activity of enzymes like IMPDH and CAOs is an important aspect of understanding their biological roles and therapeutic potential nih.govuniprot.orgwikipedia.orgnih.govmdpi.comnih.govebi.ac.ukfrontiersin.orgebi.ac.uk.
Receptor Binding and Functional Consequences
Current understanding suggests that this compound may exert its effects, in part, by binding to certain receptors and enzymes, thereby modulating their activity. nih.gov However, specific details regarding the identity of these receptors or the functional consequences of such binding for this compound are not extensively documented in the provided information. nih.gov
Elucidation of Modulated Cellular Pathways
This compound is known to affect cellular processes, including signal transduction and gene expression. nih.gov While signal transduction pathways, such as the MAPK, Akt, and JNK pathways, are crucial in mediating various cellular responses, specific research detailing how this compound perturbs these or other signal transduction cascades is not available in the gathered information.
Signal Transduction Cascade Perturbations (e.g., MAPK, Akt, JNK pathways)
While this compound is indicated to affect signal transduction, the specific signal transduction cascades, including prominent pathways like MAPK, Akt, and JNK, that are modulated by this compound have not been explicitly elucidated in the provided research findings. nih.gov
Regulation of Gene Expression Profiles
This compound is understood to affect gene expression. nih.gov However, detailed information regarding the specific gene expression profiles that are regulated by this compound, including which genes are affected and the nature of this regulation, is not available in the provided sources.
Influence on Key Cellular Processes (e.g., Cell Proliferation, Differentiation, Programmed Cell Death)
This compound has been mentioned in the context of having implications for cellular proliferation and differentiation. Furthermore, its investigation for potential therapeutic effects in cancer suggests a potential influence on processes like cell proliferation and programmed cell death (apoptosis), as these are key targets in cancer therapy. nih.gov However, detailed research findings specifically demonstrating and characterizing this compound's influence on cell proliferation, differentiation, or programmed cell death are not present in the examined literature.
Investigations into Structural Interactions with Cellular Components (e.g., Lipid Bilayer Disruption)
While the mechanism of action of this compound is believed to involve interactions with specific molecular targets, detailed investigations into its structural interactions with cellular components, such as the disruption of the lipid bilayer or other specific binding events at a structural level, are not described in the provided information. nih.gov
Preclinical Pharmacological Profiling and Efficacy Studies
In Vitro Cellular Assays for Efficacy and Potency Determination
In vitro cellular assays are fundamental tools in the initial assessment of a compound's biological activity, providing insights into its effects on living cells. These assays are used to determine the efficacy and potency of this compound, often by measuring its impact on cell viability, proliferation, and other cellular functions. mdpi.comresearchgate.net Cell-based assays can help evaluate complex mechanisms of action and biochemical effects within a biological system, offering more physiologically relevant data compared to traditional biochemical assays. mdpi.comresearchgate.net
Biochemical Assays for Enzyme Inhibition and Receptor Binding
Biochemical assays are employed to investigate the molecular interactions of this compound with specific enzymes and receptors, providing insights into its potential mechanisms of action at a molecular level. researchgate.net These assays can determine if this compound acts as an inhibitor of enzyme activity or as a ligand that binds to specific receptors. evotec.comfrontiersin.orgnih.govfrontiersin.org
Enzyme inhibition assays measure the ability of a compound to interfere with the catalytic activity of an enzyme. systatsoftware.comnih.gov Different types of enzyme inhibition, such as competitive, non-competitive, and mixed inhibition, can be identified through kinetic analysis. frontiersin.orglibretexts.org The potency of an enzyme inhibitor is often expressed as the inhibition constant (Ki) or IC50 value. evotec.comnih.gov
Receptor binding assays assess the affinity of a compound for a specific receptor. frontiersin.orgnih.gov Techniques such as radioligand binding assays and surface plasmon resonance are commonly used to quantify binding parameters like the equilibrium dissociation constant (Kd). frontiersin.orgnih.govnih.govmerckmillipore.comumich.edubiorxiv.org These studies help determine the strength and specificity of this compound's interaction with its molecular targets. frontiersin.org
While this compound is believed to exert its effects by binding to certain receptors and enzymes, thereby modulating their activity, specific quantitative data regarding this compound's inhibition constants for particular enzymes or its binding affinities for specific receptors were not found in the publicly available literature consulted for this article.
In Vivo Animal Models for Efficacy Evaluation in Disease Contexts
In vivo animal models are essential for evaluating the efficacy of this compound in a complex biological system and in the context of specific diseases. mdpi.comctdbase.orgvimta.com These models provide a more comprehensive understanding of a compound's effects, including its pharmacokinetics and pharmacodynamics, and its impact on disease progression. vimta.comnih.gov
Assessment in Infectious Disease Models
Animal models of infectious diseases are used to evaluate the ability of this compound to inhibit or clear pathogens and ameliorate disease symptoms in a living organism. evotec.comnih.govnih.govwuxibiology.comresearchgate.net These models can mimic various types of infections, including bacterial and viral. nih.govwuxibiology.com Efficacy endpoints in these studies can include measures of pathogen load, survival rates, and reduction in disease severity. nih.govresearchgate.net While this compound is being investigated for its potential in treating infectious diseases, specific results from in vivo infectious disease models for this compound were not detailed in the consulted sources. merckmillipore.com
Evaluation in Carcinogenesis and Tumor Models
In the context of cancer research, in vivo animal models, such as xenografts (where human cancer cells or tissues are implanted into immunocompromised mice) and syngeneic models (where cancer cells from a specific mouse strain are implanted into the same strain), are used to assess the antitumor activity of compounds like this compound. nih.govcrownbio.comreactionbiology.comnih.gov These models allow for the evaluation of a compound's effect on tumor growth, size, and metastasis. nih.govreactionbiology.com Models of carcinogenesis are also used to study the ability of compounds to prevent or inhibit the development of cancer. systatsoftware.combiorxiv.orgnih.gov Although this compound is being investigated for its potential therapeutic effects in cancer, specific efficacy data from in vivo cancer or carcinogenesis models for this compound were not found in the publicly available literature. merckmillipore.com
Mechanistic Insights from Preclinical In Vivo Studies
In vivo studies can also provide valuable mechanistic insights into how this compound exerts its biological effects within a living system. By analyzing tissues and biological samples from treated animals, researchers can investigate the compound's influence on relevant biomarkers, cellular pathways, and immune responses. nih.govnih.gov These studies can help confirm and expand upon findings from in vitro experiments, providing a more complete picture of this compound's mechanism of action in a physiological context. mdpi.com However, detailed mechanistic insights specifically derived from preclinical in vivo studies of this compound were not available in the consulted literature.
Comparative Preclinical Studies with Established Reference Compounds
Comparative preclinical studies are essential for benchmarking the efficacy and potency of a novel compound against established therapies or reference compounds with known biological activities. merckmillipore.com These studies help to understand the relative effectiveness of this compound and its potential advantages or disadvantages compared to existing treatments or well-characterized molecules. nih.govresearchgate.netsums.ac.ir
Future Directions and Emerging Research Avenues for Muricatide
Applications of Muricatide as a Chemical Probe in Biological SystemsThere was no information found in the search results regarding the use or potential applications of this compound as a chemical probe to investigate biological processes or identify molecular targets. Developing a compound as a chemical probe requires specific modifications and validation for use in biological systems, which were not reported for this compound.
Due to the limited availability of specific research findings on the future directions of this compound within the defined scope, detailed content and data tables for each section could not be generated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
